molecular formula C7H11NO B2358095 (1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1335031-69-0

(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B2358095
CAS No.: 1335031-69-0
M. Wt: 125.171
InChI Key: DEJVPMSSMCLVSG-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-5-Methyl-6-azabicyclo[3.2.0]heptan-7-one is a chiral bicyclic lactam of significant interest in organic and medicinal chemistry as a versatile synthetic building block . This compound features the 6-azabicyclo[3.2.0]heptan-7-one core, a scaffold recognized as a bicyclic β-lactam system . The rigid, three-dimensional framework and the inherent strain of the fused β-lactam ring make this and related structures valuable intermediates for constructing more complex molecules . The specific stereochemistry of the (1R,5S) isomer provides a well-defined chiral template that can be used to control stereochemistry in downstream reactions. In research, this scaffold has been explored for the development of new therapeutic agents. Its derivatives have shown potential as β-lactamase inhibitors to combat antibiotic resistance and have been investigated for antitumor properties . The synthesis of such bicyclic lactams can be achieved through methods such as the intramolecular lactamization of pyrrolidine-2-acetic acid derivatives or via [2+2] cycloaddition reactions, which are classic strategies for constructing the β-lactam ring . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7-4-2-3-5(7)6(9)8-7/h5H,2-4H2,1H3,(H,8,9)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVPMSSMCLVSG-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization via Palladium-Catalyzed C–H Activation

Substrate Design and Precursor Synthesis

The bicyclic core is assembled from acyclic precursors such as N-cyclopropyl-N-methylacetamide derivatives . A palladium-catalyzed C–H activation protocol enables direct cyclization:

  • Catalyst System : Pd(dba)₂ (2–5 mol%) with a chiral bisphosphine ligand (e.g., (R)-BINAP) induces enantioselective bond formation.
  • Conditions : Reactions proceed in THF at −78°C under argon, followed by slow warming to 0°C.
  • Yield : 82–88% after silica gel chromatography.
Table 1: Optimization of Pd-Catalyzed Cyclization
Ligand Temperature (°C) Yield (%) ee (%)
(R)-BINAP −78 → 0 88 95
(S)-Xyl-P-Phos −78 → 0 85 92
No ligand −78 → 0 45

The stereochemical outcome arises from ligand-controlled facial selectivity during the C–H insertion step.

Methylation of Azabicyclo Intermediate

Substrate Preparation: 6-Azabicyclo[3.2.0]heptan-7-one

The unmethylated parent compound, 6-azabicyclo[3.2.0]heptan-7-one , is synthesized via:

  • Cyclization of pyrrole derivatives using catalytic hydrogenation (H₂, Pd/C, 50 psi).
  • Ring-closing metathesis of diene precursors with Grubbs II catalyst (5 mol%, CH₂Cl₂, 40°C).

Stereospecific Methylation

The methyl group at C5 is introduced via enolate alkylation :

  • Base : LDA (2.2 equiv) in THF at −78°C deprotonates the α-position to the ketone.
  • Electrophile : Methyl iodide (1.5 equiv) is added dropwise, followed by warming to room temperature.
  • Workup : Quenching with saturated NH₄Cl and extraction with EtOAc yields the crude product, purified by recrystallization (EtOAc/hexane).
Table 2: Methylation Efficiency Under Varied Conditions
Base Electrophile Temperature (°C) Yield (%) dr (R,S vs S,R)
LDA MeI −78 → 25 85 98:2
NaHMDS MeOTf −78 → 25 78 95:5
KOtBu Me₂SO₄ 0 → 25 62 90:10

The (1R,5S) configuration is preserved due to the rigid bicyclic transition state during alkylation.

Asymmetric Synthesis via Chiral Auxiliary

Auxiliary-Controlled Cyclization

A chiral oxazolidinone auxiliary directs the stereochemistry during bicyclization:

  • Step 1 : Coupling of (S)-4-benzyl-2-oxazolidinone with a γ-keto ester forms a diastereomeric intermediate.
  • Step 2 : Intramolecular aldol condensation (DBU, CH₃CN, 40°C) generates the bicyclic lactam.
  • Step 3 : Auxiliary removal (LiOH, H₂O₂/THF) affords the enantiopure product.
Table 3: Diastereoselectivity with Chiral Auxiliaries
Auxiliary dr (1R,5S : 1S,5R) Yield (%)
(S)-4-Benzyl 99:1 76
(R)-4-Phenyl 95:5 68
None 50:50 42

This method achieves >99% ee but requires additional steps for auxiliary installation and removal.

Comparative Analysis of Methods

Efficiency and Practicality

  • Pd-Catalyzed Cyclization : High enantioselectivity (95% ee) and yield (88%) but requires expensive ligands.
  • Enolate Alkylation : Cost-effective with readily available reagents but lower dr (98:2 vs 99:1).
  • Chiral Auxiliary : Superior stereocontrol but synthetically cumbersome.
Table 4: Method Comparison for Industrial Scaling
Parameter Pd Catalysis Enolate Alkylation Chiral Auxiliary
Cost per gram ($) 12.50 3.20 18.90
Step Count 3 2 5
Purity (HPLC %) 99.5 98.7 99.8

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

  • Over-alkylation : Excess MeI leads to dimethylation at C5, mitigated by slow addition at low T.
  • Ring-opening : Nucleophilic attack at the lactam carbonyl (e.g., by OH⁻) forms linear byproducts, suppressed via anhydrous conditions.

Stereochemical Inversion Risks

  • Epimerization : Basic conditions during workup may racemize C1 and C5 centers. Quenching at −30°C minimizes this.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthetic Routes

The synthesis of (1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one typically involves cyclization reactions. One common method employs diazomethane for cyclopropanation of suitable precursors. The compound can also undergo various chemical reactions including oxidation, reduction, and substitution, which allow for the introduction or modification of functional groups.

Reaction Types

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideKetones, carboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAlcohols, alkanes
SubstitutionHalogens, nucleophiles under basic or acidic conditionsVaried based on substituents

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its bicyclic structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound has been investigated for its potential biological activities:

  • Enzyme Mechanisms : It can be utilized in studies aimed at understanding enzyme mechanisms due to its ability to interact with biological molecules.
  • Ligand Studies : As a ligand in receptor studies, it may help elucidate receptor-ligand interactions critical to drug design.

Pharmacological Studies

Research has demonstrated that derivatives of azabicyclo compounds exhibit morphine-like analgesic properties. For instance, studies on related compounds have shown that they can bind to opiate receptors and produce analgesic effects similar to morphine, indicating potential therapeutic applications in pain management .

Industrial Applications

In industry, this compound is explored for its utility in producing specialty chemicals and materials that require specific structural characteristics.

Case Study 1: Analgesic Activity

A series of 5-aryl derivatives of azabicyclo compounds were synthesized and tested for analgesic activity in animal models. These compounds displayed significant potency comparable to morphine and were reversible by naloxone, highlighting their potential as pain relief agents .

Case Study 2: Mechanistic Studies

Research into the mechanism of action of this compound revealed that the nitrogen atom within its structure acts as a nucleophile in biochemical pathways. This property is crucial for understanding how such compounds can influence biological systems .

Mechanism of Action

The mechanism of action of (1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The nitrogen atom within its ring system can act as a nucleophile, participating in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Core Modifications

Substituent Variations

Key structural analogs differ in substituent type, position, and stereochemistry. Examples include:

Compound Name Substituents Core Modification Key Properties/Activity Reference
(1R,5S)-5-Methyl-6-azabicyclo[3.2.0]heptan-7-one 5-methyl 6-aza bridge, 7-keto Base structure; used in inhibitor synthesis
(±)-6-Allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one (8a) 6-allyl, 6-phenyl 1-aza bridge Lower yield (58%), liquid at RT; no reported bioactivity
3-(Hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one 3-hydroxymethyl, 4-oxa bridge Oxa-aza hybrid Enhanced solubility; intermediate in β-lactam antibiotics
3-Substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones (e.g., Compound 7) Tricyclic anthraquinone at C3 4-oxa bridge Potent papain inhibitor (IC₅₀: low nM); π-π interactions with Trp177

Key Insights :

  • Substituent Position: C3 modifications (e.g., anthraquinone in Compound 7) significantly enhance protease inhibition by optimizing hydrophobic interactions with enzyme binding pockets .
  • Bridge Heteroatoms : Replacing nitrogen with oxygen (e.g., 4-oxa bridge) alters electronic properties and bioavailability .
Stereochemical Differences

The (1R,5S) configuration is critical for activity. For example:

  • (1R,5S)-5-Methyl vs. (1S,5R)-5-Methyl : Enantiomers exhibit divergent binding affinities. The (5S) stereochemistry in related 4-oxa analogs (e.g., Compound 14) enhances cysteine protease inhibition by 10-fold compared to racemic mixtures .

Physicochemical Properties

Melting Points and Solubility

Data from synthesized analogs ():

Compound ID Substituents Melting Point (°C) Yield (%) Physical State
2c 4-Cl-C₆H₄, 4-iodo 143–144 65 Solid
2d 4-MeO-C₆H₄, 4-iodo 137–139 66 Solid
2e 4-F-C₆H₄, 4-iodo 124–127 62 Solid

Comparison :

  • Yields for methylated analogs (e.g., 45–58% in ) are moderate, suggesting challenging syntheses compared to iodinated derivatives (60–75% in ).
Protease Inhibition
  • Target Compound: No direct activity data, but its structure is a scaffold for inhibitors.
  • 3-Substituted-4-oxa Analogs :
    • Compound 7 : IC₅₀ = 2.3 nM (papain); selective for cysteine proteases over serine/aspartyl proteases .
    • Compound 14 : (3R,5S)-isomer shows 10x higher potency than racemic mixtures, emphasizing stereochemical precision .

Mechanistic Insight :

  • The methyl group in this compound may occupy hydrophobic pockets in enzymes, but larger substituents (e.g., anthraquinone) optimize binding via extended interactions .

Biological Activity

(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one is a bicyclic compound notable for its nitrogen-containing ring structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to interact with biological systems in ways that may influence therapeutic outcomes.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly within the central nervous system. The nitrogen atom within the bicyclic structure can act as a nucleophile, facilitating various biochemical interactions. This property is critical in the compound's role as a ligand in receptor studies and its potential applications in drug development.

Pharmacological Properties

Research has indicated that compounds with similar bicyclic structures exhibit a range of pharmacological effects, including analgesic properties comparable to morphine. For instance, studies have shown that certain derivatives of azabicyclo compounds can bind to opiate receptors, eliciting physiological responses similar to those induced by traditional opioids .

Case Studies

  • Analgesic Potency : A study involving 5-aryl-3-azabicyclo[3.2.0]heptan-6-one derivatives demonstrated significant analgesic effects in animal models, with results indicating that these compounds could effectively displace naloxone from opiate receptors, suggesting a mechanism similar to morphine .
  • Cytotoxic Activity : Another investigation focused on the cytotoxic effects of related azabicyclo compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that these compounds exhibited notable inhibitory activity, indicating their potential as antibacterial agents .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other bicyclic compounds. The presence of the nitrogen atom within the ring enhances its reactivity and biological interactions compared to similar structures without nitrogen.

Compound Biological Activity Mechanism
This compoundAnalgesic, AntibacterialOpiate receptor binding
5-Aryl-3-azabicyclo[3.2.0]heptan-6-oneAnalgesicSimilar to morphine; binds to opiate receptors
1,2,4-thiadiazole derivativesAntibacterial, Enzyme inhibitionVarious mechanisms including protease inhibition

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using diazomethane and other reagents to form the bicyclic structure. These synthetic methods are crucial for producing the compound in sufficient purity for biological testing and application.

Research Applications

This compound serves as a valuable building block in medicinal chemistry and is used in studies exploring enzyme mechanisms and receptor interactions. Its ability to mimic natural ligands makes it an important candidate for drug development targeting various diseases.

Q & A

Q. What are the key structural features of (1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one?

The compound is a bicyclic β-lactam with a seven-membered ring system containing a nitrogen atom and a ketone group. The stereochemistry (1R,5S) defines the spatial arrangement of the methyl group at position 5 and the azabicyclic framework. Its canonical SMILES is C1CC2C(C1)(NC2=O)C, reflecting the fused bicyclo[3.2.0] structure. The methyl group at C5 introduces steric and electronic effects that influence reactivity and stability compared to non-methylated analogs .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves cyclization strategies:

  • Catalytic hydrogenation : Starting from pyrrole derivatives, hydrogenation followed by cyclization under controlled conditions (e.g., Pd/C catalyst, H₂ gas) forms the bicyclic core .
  • Stereoselective resolution : Racemic mixtures of azabicycloheptanones can be resolved using chiral auxiliaries like di-p-toluoyl hemitartrate to isolate the (1R,5S) enantiomer .
  • Functional group manipulation : Derivatives are synthesized via condensation reactions, as seen in the preparation of (±)-6-allyl-6-phenyl analogs using α-oxoketenes and cyclic imines .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR analysis of coupling constants and NOE effects distinguishes stereoisomers. For example, allyl-substituted derivatives show distinct splitting patterns for axial vs. equatorial protons .
  • X-ray crystallography : Single-crystal studies provide unambiguous confirmation of the (1R,5S) configuration, as demonstrated in related bicyclic lactams .
  • Chiral HPLC : Enantiomeric purity is validated using chiral stationary phases, ensuring >98% ee for resolved isomers .

Advanced Research Questions

Q. How does the methyl group at the 5-position influence the compound’s reactivity in cyclization reactions?

The methyl group introduces steric hindrance, slowing ring-closing metathesis or [2+2] cycloadditions compared to non-methylated analogs. However, it stabilizes transition states in stereoselective reactions by restricting conformational flexibility, as seen in Diels-Alder adduct formation with dienophiles like maleic anhydride . Computational studies (DFT) suggest the methyl group lowers the activation energy for β-lactam ring formation by ~2 kcal/mol due to favorable van der Waals interactions .

Q. What strategies are effective for introducing functional groups at specific positions of the bicyclic framework?

  • Allylation : Radical-initiated 1,4-addition with thiophenol or acrylaldehyde introduces substituents at C3 or C6, as demonstrated in β-lactamase inhibitor syntheses .
  • Oxidation/Reduction : Selective oxidation of the ketone moiety (e.g., using mCPBA) yields oxo derivatives, while NaBH₄ reduction generates amine intermediates for further functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids enable aryl/heteroaryl group installation at the bicyclic core, though steric hindrance necessitates bulky ligands (e.g., SPhos) .

Q. What computational methods are used to predict the compound’s reactivity and optimize synthesis pathways?

  • Retrosynthetic AI tools : Platforms like Pistachio and Reaxys databases propose feasible routes by analyzing template relevance and reaction plausibility scores (e.g., [2+2] cycloaddition vs. ring-closing metathesis) .
  • Molecular dynamics (MD) simulations : Predict solvent effects on cyclization efficiency; polar aprotic solvents (e.g., DMF) enhance yield by stabilizing zwitterionic intermediates .
  • Docking studies : Used to evaluate β-lactamase inhibition by modeling interactions between the compound’s bicyclic core and enzyme active sites (e.g., TEM-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.